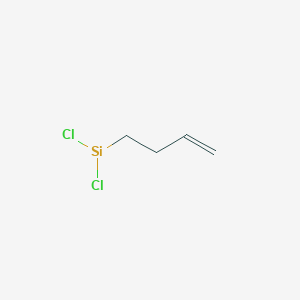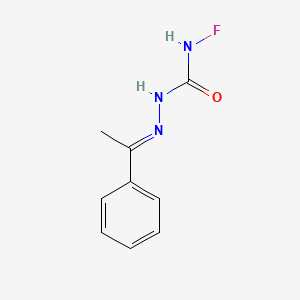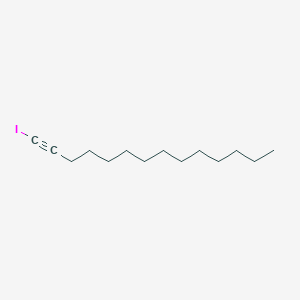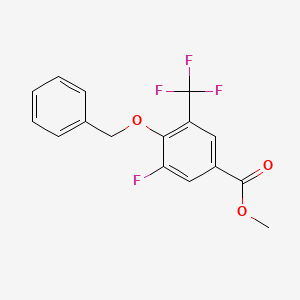
1,5-Bis(trifluoromethyl)-2-iodo-3-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(trifluoromethyl)-2-iodo-3-(trifluoromethoxy)benzene is a highly fluorinated aromatic compound It is characterized by the presence of trifluoromethyl groups, an iodine atom, and a trifluoromethoxy group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1,5-Bis(trifluoromethyl)-2-iodo-3-(trifluoromethoxy)benzene typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions .
Analyse Des Réactions Chimiques
1,5-Bis(trifluoromethyl)-2-iodo-3-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or acetonitrile. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,5-Bis(trifluoromethyl)-2-iodo-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique fluorinated structure makes it useful in the design of bioactive molecules and probes for biological studies.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of fluorinated drugs with improved pharmacokinetic properties.
Mécanisme D'action
The mechanism by which 1,5-Bis(trifluoromethyl)-2-iodo-3-(trifluoromethoxy)benzene exerts its effects is primarily through its interactions with molecular targets. The trifluoromethyl groups and the iodine atom can participate in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity for various targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
1,5-Bis(trifluoromethyl)-2-iodo-3-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
3,5-Bis(trifluoromethyl)bromobenzene: This compound has bromine instead of iodine and lacks the trifluoromethoxy group, resulting in different reactivity and applications.
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: This compound has two bromine atoms and lacks the trifluoromethoxy group, making it less versatile in certain reactions.
1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one: This compound has a different structural framework and is used in different types of chemical transformations.
The uniqueness of this compound lies in its combination of trifluoromethyl, iodine, and trifluoromethoxy groups, which impart distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C9H2F9IO |
|---|---|
Poids moléculaire |
424.00 g/mol |
Nom IUPAC |
2-iodo-1-(trifluoromethoxy)-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H2F9IO/c10-7(11,12)3-1-4(8(13,14)15)6(19)5(2-3)20-9(16,17)18/h1-2H |
Clé InChI |
WWJFOIBUBXVOEG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(F)(F)F)I)OC(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-(3,8-Diazabicyclo[3.2.1]octan-3-YL)-2,2,2-trifluoroethanone hydrochloride](/img/structure/B14042892.png)




![bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine](/img/structure/B14042931.png)
